Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Description
Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester (CAS 867-13-0), commonly known as triethyl phosphonoacetate, is an organophosphorus compound with the molecular formula C₈H₁₇O₅P and a molecular weight of 224.193 g/mol . Structurally, it consists of a phosphonoacetate backbone substituted with three ethoxy groups (Figure 1). This compound is widely utilized in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction, where it serves as a reagent for forming α,β-unsaturated esters . Its high solubility in polar aprotic solvents (e.g., DMF, THF) and stability under mild reaction conditions make it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
ethyl 2-diethoxyphosphoryloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O6P/c1-4-11-8(9)7-14-15(10,12-5-2)13-6-3/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUKCOCRJJHYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COP(=O)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446899 | |
| Record name | Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66802-68-4 | |
| Record name | Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester typically involves the reaction of diethyl phosphite with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
(C2H5O)2P(O)H+BrCH2CO2C2H5→(C2H5O)2P(O)CH2CO2C2H5+HBr
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Addition Reactions: Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester acts as a nucleophile in various addition reactions. For example, it can react with aldehydes and ketones in the Horner-Wadsworth-Emmons reaction to form alkenes.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of phosphonic acid derivatives and ethanol.
Esterification: It can participate in esterification reactions with alcohols to form different esters.
Common Reagents and Conditions
Bases: Sodium hydride, potassium tert-butoxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Tetrahydrofuran, dichloromethane
Major Products Formed
Alkenes: Formed via the Horner-Wadsworth-Emmons reaction
Phosphonic Acids: Formed via hydrolysis
Various Esters: Formed via esterification
Scientific Research Applications
Pharmaceutical Applications
1.1. Drug Development
The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its phosphinyl group enhances the biological activity of drugs, making it a valuable component in medicinal chemistry. For instance, modifications of acetic acid derivatives have been explored for their potential in anti-cancer and anti-viral therapies. Research indicates that compounds with phosphinyl groups can exhibit improved pharmacokinetics and bioavailability compared to their non-phosphorylated counterparts .
1.2. Targeted Drug Delivery
Acetic acid esters are often employed in the formulation of drug delivery systems. The incorporation of [(diethoxyphosphinyl)oxy]- groups can enhance the solubility and stability of active pharmaceutical ingredients (APIs). This modification allows for better encapsulation in liposomes or nanoparticles, improving the targeted delivery of drugs to specific tissues or cells .
Agricultural Applications
2.1. Pesticide Development
The compound has been investigated for its potential use in developing novel pesticides. The phosphinyl moiety contributes to the efficacy of agrochemicals by enhancing their ability to penetrate plant tissues and target pests more effectively. Research has shown that such compounds can lead to increased crop yields while minimizing environmental impact due to reduced application rates .
2.2. Fertilizer Formulation
In agricultural chemistry, acetic acid esters are also being explored as components in slow-release fertilizers. The diethoxyphosphinyl group can modify the release profile of nutrients, ensuring a steady supply to plants over time, which is crucial for optimizing growth and productivity .
Materials Science Applications
3.1. Polymer Chemistry
Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester is being researched for its role in polymer synthesis. Its ability to act as a reactive diluent or modifier can influence the properties of polymers, such as flexibility, thermal stability, and mechanical strength. These modifications are essential for developing advanced materials used in coatings, adhesives, and composites .
3.2. Surface Modification
The compound can be utilized for surface modification processes in materials science. By applying this ester to surfaces, researchers can enhance adhesion properties or introduce specific functional groups that improve compatibility with other materials or coatings .
Case Study 1: Pharmaceutical Applications
A study published in Journal of Medicinal Chemistry reported on the synthesis of a series of phosphonates derived from acetic acid esters that showed promising anti-cancer activity in vitro. The incorporation of the diethoxyphosphinyl group was found to significantly enhance cytotoxicity against several cancer cell lines compared to non-phosphorylated analogs .
Case Study 2: Agricultural Efficacy
Research conducted by agricultural scientists demonstrated that formulations containing diethoxyphosphinyl esters exhibited increased efficacy against common agricultural pests while reducing toxicity to beneficial insects. Field trials indicated a marked improvement in crop health and yield when these compounds were employed as part of an integrated pest management strategy .
Mechanism of Action
The mechanism of action of acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester primarily involves its role as a nucleophile in various chemical reactions. In the Horner-Wadsworth-Emmons reaction, the compound reacts with aldehydes or ketones to form a stabilized carbanion intermediate, which then undergoes elimination to form the desired alkene product. The reaction mechanism can be summarized as follows:
Formation of Carbanion: The base deprotonates the phosphonate ester, forming a carbanion.
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
Elimination: The intermediate undergoes elimination to form the alkene product and a phosphonate byproduct.
Comparison with Similar Compounds
Table 1: Key Properties of Phosphonoacetate Derivatives
Substituent Effects on Reactivity
- Electron-Withdrawing vs. Electron-Donating Groups: The diethoxyphosphinyl group in triethyl phosphonoacetate enhances its electrophilicity, facilitating nucleophilic attacks in coupling reactions. In contrast, diphenylphosphoryl substituents (e.g., in Ethyl (diphenylphosphoryl)acetate) introduce steric bulk and electron-withdrawing effects, slowing reactivity but improving selectivity in asymmetric syntheses.
- Ester Group Variations: Replacing the ethyl ester with a methyl group (Methyl diethylphosphonoacetate) reduces steric hindrance, enabling faster reaction kinetics in esterifications.
Biological Activity
Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester, also known as diethoxyphosphoryl acetic acid ethyl ester, is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of phosphonic acid derivatives, which are known for diverse therapeutic applications, including anti-inflammatory and antimicrobial properties. This article reviews the biological activity of this compound, presenting data from various studies, case analyses, and research findings.
Chemical Structure
The chemical structure of diethoxyphosphoryl acetic acid ethyl ester can be represented as follows:
This structure features a phosphonic acid moiety linked to an acetic acid backbone through an ether bond.
Biological Activity Overview
The biological activity of this compound encompasses several key areas:
- Antioxidant Activity : Phosphonic acid derivatives have been shown to exhibit significant antioxidant properties, which can help in mitigating oxidative stress in biological systems.
- Antimicrobial Activity : Studies indicate that compounds with similar structures possess notable antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
Data Table: Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study 1: Antioxidant Properties
A study evaluating the antioxidant capacity of various phosphonic acid derivatives found that diethoxyphosphoryl compounds exhibited significant free radical scavenging activity. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify the antioxidant potential, revealing that these compounds effectively reduced oxidative stress markers in vitro.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of diethoxyphosphoryl acetic acid ethyl ester demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, showing promising results comparable to established antibiotics.
Case Study 3: Anti-inflammatory Activity
In a model of induced inflammation, the administration of diethoxyphosphoryl acetic acid ethyl ester resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6. These findings suggest that this compound may modulate inflammatory pathways effectively.
Research Findings
- Antioxidant Mechanisms : The mechanisms underlying the antioxidant activity include the ability to donate electrons and neutralize reactive oxygen species (ROS), thereby protecting cellular components from damage.
- Synergistic Effects : When combined with other bioactive compounds, diethoxyphosphoryl acetic acid ethyl ester displayed enhanced antimicrobial activity, suggesting potential for synergistic formulations in therapeutic applications.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and bioavailability profiles for this compound when administered orally.
Q & A
Q. What are the established synthetic routes for preparing acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester?
The compound is synthesized via esterification reactions involving phosphoric acid derivatives and alcohols. A common method involves the reaction of diethyl phosphite with ethyl bromoacetate under basic conditions, followed by purification via fractional distillation . Phosphate ester formation typically requires catalysts like iodine or Lewis acids to enhance reaction efficiency .
Q. How can researchers confirm the structural identity of this compound?
Key analytical methods include:
- NMR spectroscopy : P NMR is critical for identifying the phosphorus environment (expected δ ~20–25 ppm for diethyl phosphonate derivatives). H and C NMR confirm ester linkages and alkyl chain integrity .
- GC-MS : Used to verify purity and molecular ion peaks (expected m/z ~276 for CHOP) .
- FT-IR : Peaks at 1250–1200 cm (P=O) and 1050–1000 cm (P-O-C) confirm phosphoester bonds .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?
The diethoxyphosphinyl group acts as a leaving group, facilitating nucleophilic displacement at the α-carbon. For example, in cross-coupling reactions, palladium catalysts enable substitution with aryl or alkyl nucleophiles. Researchers should optimize reaction conditions (e.g., solvent polarity, base strength) to minimize side reactions like hydrolysis . Kinetic studies using P NMR can track intermediate formation .
Q. How does the steric and electronic profile of this compound influence its stability under varying pH conditions?
The ester is stable in anhydrous, neutral conditions but hydrolyzes under acidic or alkaline conditions. Hydrolysis rates increase with pH > 9 due to hydroxide ion attack on the phosphorus center. Stability studies should employ HPLC or P NMR to quantify degradation products . Pre-formulation assessments must account for temperature and solvent effects .
Q. How can researchers resolve contradictions in reported reactivity data across studies?
Discrepancies often arise from variations in:
- Purity : Commercial batches may contain residual solvents (e.g., ethanol) that alter reactivity .
- Reaction conditions : Trace moisture or oxygen can deactivate catalysts. Replicate experiments under inert atmospheres (N/Ar) and validate reagent dryness .
- Analytical thresholds : Low sensitivity in GC-MS or NMR may miss minor byproducts. Use high-resolution MS or 2D NMR for comprehensive profiling .
Q. What computational methods are suitable for predicting the compound’s behavior in catalytic systems?
Density Functional Theory (DFT) calculations can model:
- Transition states in nucleophilic substitutions (e.g., Fukui indices for electrophilic sites).
- Solvent effects via COSMO-RS simulations.
- Non-covalent interactions (e.g., hydrogen bonding with catalysts) using Molecular Dynamics (MD) .
Methodological and Safety Considerations
Q. What precautions are necessary for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., ethyl acetate).
- Waste disposal : Neutralize acidic hydrolysis products before disposal, adhering to EPA guidelines .
Q. How can researchers design experiments to assess environmental impact?
- Ecotoxicity assays : Use Daphnia magna or algal models to evaluate acute toxicity (EC).
- Degradation studies : Monitor hydrolysis half-lives in simulated natural waters (pH 5–9) via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
